molecular formula C11H13FO B11745924 1-Cyclopentyloxy-2-fluoro-benzene

1-Cyclopentyloxy-2-fluoro-benzene

Cat. No.: B11745924
M. Wt: 180.22 g/mol
InChI Key: ICDFQOVQGBTGOR-UHFFFAOYSA-N
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Description

1-Cyclopentyloxy-2-fluoro-benzene is an organic compound with the molecular formula C11H13FO It is a derivative of benzene, where a fluorine atom and a cyclopentyloxy group are substituted at the 2nd and 1st positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyloxy-2-fluoro-benzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorophenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyloxy-2-fluoro-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Reduced benzene derivatives.

Scientific Research Applications

1-Cyclopentyloxy-2-fluoro-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyloxy-2-fluoro-benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyloxy-2-chloro-benzene: Similar structure with a chlorine atom instead of fluorine.

    1-Cyclopentyloxy-2-bromo-benzene: Similar structure with a bromine atom instead of fluorine.

    1-Cyclopentyloxy-2-iodo-benzene: Similar structure with an iodine atom instead of fluorine.

Uniqueness

1-Cyclopentyloxy-2-fluoro-benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-cyclopentyloxy-2-fluorobenzene

InChI

InChI=1S/C11H13FO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

ICDFQOVQGBTGOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2F

Origin of Product

United States

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